Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate
Beschreibung
Bis[2-([1,1’-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate is a chemical compound known for its unique structure and properties It consists of two biphenyl groups attached to a central dimethylpropanedioate moiety
Eigenschaften
CAS-Nummer |
114626-81-2 |
|---|---|
Molekularformel |
C33H28O6 |
Molekulargewicht |
520.6 g/mol |
IUPAC-Name |
bis[2-oxo-2-(4-phenylphenyl)ethyl] 2,2-dimethylpropanedioate |
InChI |
InChI=1S/C33H28O6/c1-33(2,31(36)38-21-29(34)27-17-13-25(14-18-27)23-9-5-3-6-10-23)32(37)39-22-30(35)28-19-15-26(16-20-28)24-11-7-4-8-12-24/h3-20H,21-22H2,1-2H3 |
InChI-Schlüssel |
OLIPDHQZGXIUNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)OCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-([1,1’-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate typically involves the reaction of biphenyl derivatives with dimethylpropanedioate under specific conditions. One common method involves the use of acid-catalyzed transformations of bis[4-(1-hydroxyethyl)phenyl]alkanes . The reaction conditions often require the presence of strong acids to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques that ensure high yield and purity. The use of advanced catalytic processes and optimized reaction conditions can enhance the efficiency of the production process. The specific details of industrial production methods may vary depending on the desired application and scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[2-([1,1’-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The biphenyl groups can participate in electrophilic substitution reactions, similar to benzene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for catalysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized biphenyl derivatives, while substitution reactions can result in various substituted biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
Bis[2-([1,1’-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Bis[2-([1,1’-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate involves its interaction with specific molecular targets and pathways. The biphenyl groups can participate in various interactions, including π-π stacking and hydrogen bonding, which can influence the compound’s biological and chemical activities . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(2-((1,1’-biphenyl)-4-yloxy)ethyl)piperazine: A compound with similar biphenyl groups but different central moiety.
N-(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)-4-chlorobenzamide: Another biphenyl derivative with distinct functional groups.
Uniqueness
Bis[2-([1,1’-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate is unique due to its specific combination of biphenyl groups and dimethylpropanedioate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
